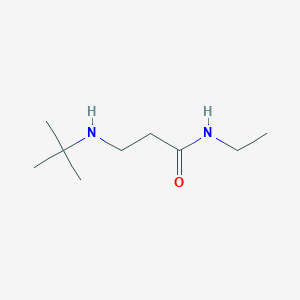

3-(Tert-butylamino)-N-ethylpropanamide

Overview

Description

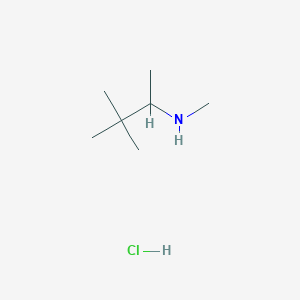

The compound “3-(tert-Butylamino)propanenitrile” has an empirical formula of C7H14N2 and a molecular weight of 126.20 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . Another related compound is "3-(tert-butylamino)-N-methylpropanamide hydrochloride" .

Synthesis Analysis

While specific synthesis methods for “3-(Tert-butylamino)-N-ethylpropanamide” are not available, a related compound, “N-tert-Butyl-3-(tert-butylimino)-2-nitropropen-1-amine”, undergoes hydrolysis to form "(E)-3-(N-tert-butylamino)-2-nitro-2-propenal" .

Molecular Structure Analysis

The molecular structure of “3-(tert-Butylamino)propanenitrile” is represented by the SMILES string CC(C)(C)NCCC#N . The structure of a similar compound, “3-tert-butylamino-1,2-propanediol”, is represented by the molecular formula C7H17NO2 .

Scientific Research Applications

1. Antiviral Activity

3-(Tert-butylamino)-N-ethylpropanamide derivatives have been identified as potent noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. This discovery is significant for the design and refinement of 3CLpro inhibitors that act by a noncovalent mechanism of action (Jacobs et al., 2013).

2. β1-Adrenergic Receptor Antagonists

Hydrochlorides of 3-tert-butylamino-2-hydroxypropyl-4-butoxybenzoates, which include 3-(Tert-butylamino)-N-ethylpropanamide derivatives, have been prepared as potential antagonists of the β1-adrenergic receptor. These compounds have been studied for their analytical characterization and physico-chemical properties, playing a crucial role in new drug development (Tengler et al., 2013).

3. Photocatalytic Degradation

Research on the photocatalytic transformation of salbutamol, which contains the 3-(Tert-butylamino)-N-ethylpropanamide structure, under simulated solar irradiation using titanium dioxide as a photocatalyst. This study involves kinetic analysis, identification of intermediate compounds, and assessment of mineralization (Sakkas et al., 2007).

4. Antitumor Activity

The synthesis of 3-carboxyethyl 4-[(tert-butylamino)methyl]-N-arylpyrazole derivatives has been reported. These compounds, which include the 3-(Tert-butylamino)-N-ethylpropanamide structure, were evaluated against a panel of eight human tumor cell lines, showing promising results in antitumor activity (da Silva et al., 2020).

5. Chemical Synthesis and Characterization

Research on the insertion of phenyl isocyanate into mono- and diaminosilanes, including those with the tert-butylamino group, has been conducted. This study is significant for understanding the reactions and potential applications of these compounds in various chemical processes (Kraushaar et al., 2017).

6. Environmental Impact Study

A study on the fate of terbutryn, which contains the 3-(Tert-butylamino)-N-ethylpropanamide structure, in macrophyte-free and macrophyte-containing farm ponds has been conducted. This research is important for understanding the environmental impact and degradation of such compounds (Muir et al., 1981).

7. Analytical Method Development

Development of methods for estimating residues of compounds like terbutryne, which contains the 3-(Tert-butylamino)-N-ethylpropanamide structure, in water using high-pressure liquid chromatography and gas-liquid chromatography. This research is vital for residue analysis and environmental monitoring (Byast & Cotterill, 1975).

properties

IUPAC Name |

3-(tert-butylamino)-N-ethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-5-10-8(12)6-7-11-9(2,3)4/h11H,5-7H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHLDLRWGRPCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butylamino)-N-ethylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1437391.png)

![tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1437393.png)

![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)

![5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437401.png)